![molecular formula C9H10N2O2S B11774520 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B11774520.png)
2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine with nitric acid to introduce the nitro group at the 6-position . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-6-amino-3,4-dihydro-2H-benzo[b][1,4]thiazine, while substitution reactions can introduce various functional groups at the 6-position .
Applications De Recherche Scientifique
2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar in structure but contains an oxygen atom instead of sulfur.
2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar in structure but lacks the nitro group.
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a bromine atom instead of a nitro group.
Uniqueness
2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is unique due to the presence of both nitrogen and sulfur atoms in its structure, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10N2O2S |
|---|---|
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C9H10N2O2S/c1-6-5-10-8-4-7(11(12)13)2-3-9(8)14-6/h2-4,6,10H,5H2,1H3 |
Clé InChI |
LYAXFLLCXIPOEN-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
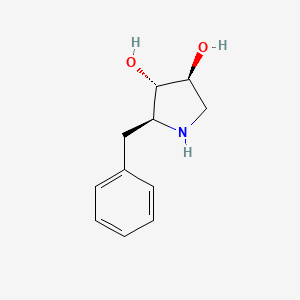

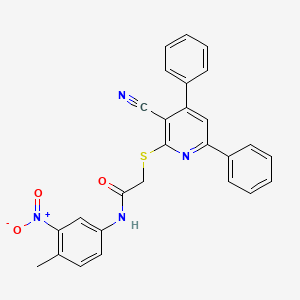
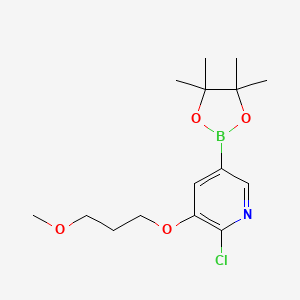
![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)

![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
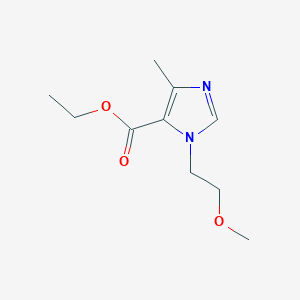
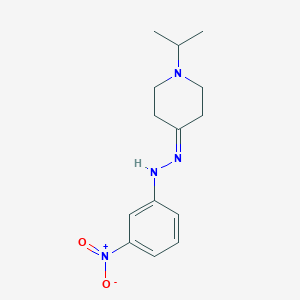
![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)

